molecular formula C17H26N6Ni-2 B13770064 Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)

Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)

Cat. No.: B13770064
M. Wt: 373.1 g/mol
InChI Key: AYILYWQFUXCKGG-UHFFFAOYSA-N
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Description

Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+): is a complex organometallic compound It features a nickel ion coordinated with a macrocyclic ligand containing multiple nitrogen atoms and acetonitrile as a solvent or ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) typically involves the coordination of nickel ions with a pre-synthesized macrocyclic ligand. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The macrocyclic ligand is synthesized through a series of condensation reactions involving diamines and aldehydes, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis of the macrocyclic ligand, followed by its coordination with nickel ions in a controlled environment. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+): can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation states of nickel.

    Reduction: It can be reduced to lower oxidation states or to free nickel metal.

    Substitution: Ligands in the coordination sphere can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines, amines, or other nitrogen-containing compounds.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(0) complexes or free nickel metal.

Scientific Research Applications

Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+): has several scientific research applications:

    Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials and as a component in electrochemical devices.

Mechanism of Action

The mechanism of action of Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel ion acts as a central catalytic site, while the macrocyclic ligand stabilizes the complex and enhances its reactivity. The compound can interact with molecular targets through coordination bonds, hydrogen bonding, and van der Waals interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+): can be compared with other nickel-containing macrocyclic complexes, such as:

    Nickel(II) porphyrins: These compounds have a similar coordination environment but differ in the structure of the macrocyclic ligand.

    Nickel(II) phthalocyanines: These complexes also feature a macrocyclic ligand but have different electronic properties and reactivity.

    Nickel(II) salen complexes: These compounds have a simpler ligand structure and are used in different catalytic applications.

The uniqueness of Acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+) lies in its specific ligand framework, which provides distinct electronic and steric properties, making it suitable for specialized applications.

Properties

Molecular Formula

C17H26N6Ni-2

Molecular Weight

373.1 g/mol

IUPAC Name

acetonitrile;2,13-dimethyl-18-aza-3,6,9,12-tetrazanidabicyclo[12.3.1]octadeca-1(18),14,16-triene;nickel(2+)

InChI

InChI=1S/C15H23N5.C2H3N.Ni/c1-12-14-4-3-5-15(20-14)13(2)19-11-9-17-7-6-16-8-10-18-12;1-2-3;/h3-5,12-13H,6-11H2,1-2H3;1H3;/q-4;;+2

InChI Key

AYILYWQFUXCKGG-UHFFFAOYSA-N

Canonical SMILES

CC#N.CC1C2=NC(=CC=C2)C([N-]CC[N-]CC[N-]CC[N-]1)C.[Ni+2]

Origin of Product

United States

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